molecular formula C11H11NO3S B8413177 4-Quinolinylmethyl methanesulfonate

4-Quinolinylmethyl methanesulfonate

Cat. No.: B8413177
M. Wt: 237.28 g/mol
InChI Key: RVJUILCHJOASSK-UHFFFAOYSA-N
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Description

4-Quinolinylmethyl methanesulfonate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It serves as a versatile synthetic intermediate and molecular scaffold for the development of novel bioactive molecules. The core structure incorporates a quinoline ring system, a privileged scaffold in medicinal chemistry known to confer a broad spectrum of biological activities. Scientifically, this compound is classified as an alkylating agent due to its reactive methanesulfonate (mesylate) ester group. The methanesulfonate moiety is an excellent leaving group, a property that facilitates its key reaction mechanism: nucleophilic substitution . This reactivity allows researchers to use this compound to efficiently attach the 4-quinolinylmethyl group to various nucleophiles, creating a diverse array of functionalized derivatives for biological evaluation. The primary research value of this compound lies in its application for constructing molecules with potential pharmacological activities. Quinoline-based compounds, including sulfonate esters, are extensively investigated as potent inhibitors for specific molecular targets . Furthermore, quinolin-4-one derivatives, which can be synthesized from related intermediates, are well-documented in scientific literature for their antibacterial, anticancer, and antiviral properties . Researchers utilize this reagent to generate novel compounds for screening against various disease models, particularly in oncology for targeting cancer cell lines such as MDA-MB-231 and MCF-7 in breast cancer research . It is strictly for use in laboratory research by qualified scientists. This product is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

quinolin-4-ylmethyl methanesulfonate

InChI

InChI=1S/C11H11NO3S/c1-16(13,14)15-8-9-6-7-12-11-5-3-2-4-10(9)11/h2-7H,8H2,1H3

InChI Key

RVJUILCHJOASSK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC=NC2=CC=CC=C12

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

4-Quinolinylmethyl methanesulfonate serves as a precursor in the synthesis of various bioactive compounds. Its derivatives have shown potential as:

  • Anticancer Agents : Research indicates that quinoline derivatives can induce apoptosis in cancer cell lines, such as B16F-10 mouse melanoma cells and 4T1 breast tumor cells . The mechanism often involves the inhibition of critical cellular pathways, leading to cell death.
  • Antiviral Drugs : Compounds derived from quinoline structures have been explored for their ability to inhibit viral replication. For instance, Elvitegravir, a quinoline derivative, is effective against HIV by inhibiting the integrase enzyme necessary for viral DNA integration .

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. Studies indicate that certain synthesized quinoline derivatives show significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of electron-withdrawing groups in these derivatives enhances their antimicrobial efficacy.

DNA Damage Studies

The compound has been utilized in studies examining its effects on DNA integrity. Methyl methanesulfonate, a related compound, is known to induce DNA strand breaks and mutations in various organisms . This property can be leveraged to study mechanisms of mutagenesis and carcinogenesis.

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
AnticancerInduces apoptosis in melanoma and breast cancer cells.
AntiviralEffective against HIV; inhibits integrase enzyme.
AntimicrobialSignificant activity against Mycobacterium and Pseudomonas.
DNA DamageInduces DNA strand breaks; useful in mutagenesis studies.

Comparison with Similar Compounds

2-(4-Methylphenyl)-1-phenylsulfonyl-3-nitro-1,2-dihydroquinoline

  • Structure : Features a nitro group at the 3-position and a phenylsulfonyl group at the 1-position.
  • Biological Activity: Demonstrates potent mutagenic and carcinostatic properties, attributed to the nitro group’s ability to intercalate DNA or generate reactive oxygen species .
  • Synthesis: Methodologies are less explicitly described in the evidence, but nitroquinoline derivatives often involve nitration or sulfonylation steps.

4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-quinoline

  • Structure : Contains an imidazolylmethyl group at the 4-position and a methylsulfonylphenyl group at the 2-position.
  • Synthesis: Prepared via CDI-mediated coupling in NMP under reflux (170°C), highlighting the use of high-temperature, polar aprotic solvents for quinoline functionalization .

Table 1: Comparison of Quinoline Derivatives

Compound Key Substituents Synthesis Conditions Biological Activity References
4-Quinolinylmethyl methanesulfonate Methanesulfonate at 4-position Likely CDI/NMP reflux (inferred) Not explicitly reported
2-(4-Methylphenyl)-1-phenylsulfonyl-3-nitro-1,2-dihydroquinoline Nitro, phenylsulfonyl Undescribed in evidence Mutagenic, carcinostatic
4-((1H-Imidazol-1-yl)methyl)-2-(4-methylsulfonyl-phenyl)-quinoline Imidazolylmethyl, methylsulfonyl Reflux with CDI in NMP (170°C, 20 h) Undescribed

Methanesulfonate Esters and Salts

Methanesulfonate (mesylate) groups are pivotal in modulating solubility and stability. Comparisons with other methanesulfonate compounds reveal critical differences:

Lead Methanesulfonate

  • Structure : A heavy metal salt (Pb²⁺) of methanesulfonic acid.
  • Physical Properties : Colorless liquid, stable under standard conditions but corrosive to metals .
  • Toxicity : Causes severe respiratory and dermal irritation, with acute central nervous system (CNS) effects upon inhalation or ingestion .

Methyl Methanesulfonate (MMS)

  • Structure : A simple methyl ester of methanesulfonic acid.
  • Reactivity : A bimolecular nucleophilic substitution (SN2) methylating agent, inducing DNA alkylation and chromosome aberrations .
  • Applications : Used in genetic toxicology studies to model DNA damage.

Table 2: Comparison of Methanesulfonate Compounds

Compound Structure Type Physical Properties Toxicity Profile References
This compound Organic ester Undescribed Unknown
Lead methanesulfonate Metal salt Corrosive, stable liquid Respiratory/CNS toxicity
Methyl methanesulfonate Alkyl ester Volatile liquid Genotoxic, mutagenic

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Quinolinylmethyl methanesulfonate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of 4-quinolinemethanol using methanesulfonyl chloride in anhydrous dichloromethane or tetrahydrofuran under nitrogen atmosphere. Optimization includes:

  • Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions .
  • Catalysts : Use triethylamine (2–3 equivalents) as a base to neutralize HCl byproducts .
  • Solvent Purity : Ensure solvents are dried over molecular sieves to prevent hydrolysis of the sulfonyl chloride.
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) or HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :

  • HPLC : Use a reversed-phase C18 column (e.g., Agilent Zorbax) with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) at 1 mL/min. Retention time typically 8–10 minutes .
  • NMR : Confirm structure via 1H^1H NMR (DMSO-d6): Quinoline protons (δ 8.5–9.0 ppm), methylene (-CH2-O-) at δ 4.5–5.0 ppm, and methanesulfonate methyl at δ 3.2–3.4 ppm .
  • Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]+ at m/z 252.1 .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Storage : Keep in amber glass vials at –20°C under inert gas (argon) to prevent degradation .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in hazardous waste containers .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize targets like topoisomerases or kinase enzymes based on quinoline's known bioactivity .
  • Software : Use AutoDock Vina or Schrödinger Maestro. Prepare the ligand (this compound) by optimizing protonation states at pH 7.4 .
  • Validation : Compare docking scores (ΔG) with known inhibitors (e.g., camptothecin for topoisomerase I) to assess binding affinity .

Q. How should researchers address contradictions in toxicity data across studies?

  • Methodological Answer :

  • Replicate Conditions : Standardize cell lines (e.g., MCF-7 or HEK293) and exposure durations (e.g., 24–48 hours) to reduce variability .
  • Control Groups : Include methyl methanesulfonate (MMS) as a positive control for DNA damage assays to benchmark toxicity .
  • Meta-Analysis : Apply statistical tools (e.g., R’s metafor package) to reconcile discrepancies, focusing on dose-response curves and confidence intervals .

Q. What experimental strategies optimize dose-response studies in anti-proliferative assays?

  • Methodological Answer :

  • Dose Range : Test 0.1–100 µM in triplicate using a 96-well plate format. Include DMSO solvent controls (≤0.1% v/v) .
  • Endpoint Assays : Combine MTT (mitochondrial activity) with Annexin V/PI staining to distinguish cytostasis from apoptosis .
  • Data Normalization : Express results as % inhibition relative to untreated controls, using nonlinear regression (GraphPad Prism) for IC50 calculations .

Q. How can this compound serve as a probe in genetic interaction studies?

  • Methodological Answer :

  • Chemical Genomics : Use yeast deletion libraries or CRISPR-Cas9 screens to identify synthetic lethal interactions. Plate 4 replicates with 4 positive controls (e.g., MMS, benomyl) per 96-well plate .
  • Data Analysis : Apply BEAN-counter software to quantify fitness scores and correct for batch effects .

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